2-(2-Chloro-4-(difluoromethyl)-6-methylpyridin-3-yl)acetic acid
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Overview
Description
2-(2-Chloro-4-(difluoromethyl)-6-methylpyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chloro, difluoromethyl, and methyl groups, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-(difluoromethyl)-6-methylpyridin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of difluoromethyl and methyl groups. The final step involves the addition of an acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Industrial methods also focus on optimizing the efficiency of the synthesis process to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-(difluoromethyl)-6-methylpyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(2-Chloro-4-(difluoromethyl)-6-methylpyridin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-(difluoromethyl)-6-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-(trifluoromethyl)-6-methylpyridin-3-yl)acetic acid
- 2-(2-Chloro-4-(difluoromethyl)-6-fluorophenyl)acetic acid
Uniqueness
Compared to similar compounds, 2-(2-Chloro-4-(difluoromethyl)-6-methylpyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H8ClF2NO2 |
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Molecular Weight |
235.61 g/mol |
IUPAC Name |
2-[2-chloro-4-(difluoromethyl)-6-methylpyridin-3-yl]acetic acid |
InChI |
InChI=1S/C9H8ClF2NO2/c1-4-2-6(9(11)12)5(3-7(14)15)8(10)13-4/h2,9H,3H2,1H3,(H,14,15) |
InChI Key |
IADUOKRWKAYOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)CC(=O)O)C(F)F |
Origin of Product |
United States |
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